molecular formula C20H24ClN5O B4464086 4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B4464086
M. Wt: 385.9 g/mol
InChI Key: UDGOGMZFQUDPTD-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with piperazine and pyrrolidine moieties. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyrrolidine substituents. The reaction conditions often include the use of solvents like ethanol or chloroform, and catalysts such as palladium or copper complexes. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is a critical factor in its industrial application .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dipeptidyl peptidase IV (DPP-4), which plays a role in glucose metabolism. By inhibiting DPP-4, the compound can enhance insulin secretion and lower blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGOGMZFQUDPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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